Cas no 1391547-09-3 ((S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride)

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride is a chiral intermediate used in pharmaceutical synthesis, particularly for bioactive compounds targeting neurological and cardiovascular applications. Its high enantiomeric purity and stable hydrochloride form ensure consistent reactivity and handling. The structural motif of piperidine and benzoate enhances its utility in drug discovery and asymmetric synthesis.
(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride structure
1391547-09-3 structure
Product name:(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride
CAS No:1391547-09-3
MF:C13H18ClNO2
Molecular Weight:255.740522861481
MDL:MFCD12910878
CID:3038497
PubChem ID:91844831

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride 化学的及び物理的性質

名前と識別子

    • (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride
    • methyl 4-[(2S)-piperidin-2-yl]benzoate;hydrochloride
    • METHYL 4-((2S)-2-PIPERIDYL)BENZOATE HCl
    • MFCD12910878
    • N11213
    • A907986
    • CS-0151405
    • AKOS025395776
    • 1391547-09-3
    • methyl (S)-4-(piperidin-2-yl)benzoate HCl
    • GS-7180
    • methyl 4-[(2S)-piperidin-2-yl]benzoate hydrochloride
    • (S)-Methyl4-(piperidin-2-yl)benzoatehydrochloride
    • SCHEMBL17782206
    • Benzoic acid, 4-(2S)-2-piperidinyl-, methyl ester, hydrochloride (1:1)
    • Methyl 4-((2S)-2-piperidyl)benzoate-HCl
    • MDL: MFCD12910878
    • インチ: 1S/C13H17NO2.ClH/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3;1H/t12-;/m0./s1
    • InChIKey: JHDNHEWPPXDXMA-YDALLXLXSA-N
    • SMILES: Cl.O(C)C(C1C=CC(=CC=1)[C@@H]1CCCCN1)=O

計算された属性

  • 精确分子量: 255.1026065g/mol
  • 同位素质量: 255.1026065g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 234
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride Security Information

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
GS-7180-1G
(S)-methyl 4-(piperidin-2-yl)benzoate hydrochloride
1391547-09-3 >95%
1g
£719.00 2025-02-08
eNovation Chemicals LLC
Y1041103-50mg
Benzoic acid, 4-(2S)-2-piperidinyl-, methyl ester, hydrochloride (1:1)
1391547-09-3 95+%
50mg
$170 2024-06-08
eNovation Chemicals LLC
Y1041103-100mg
Benzoic acid, 4-(2S)-2-piperidinyl-, methyl ester, hydrochloride (1:1)
1391547-09-3 95+%
100mg
$265 2024-06-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X04845-100mg
(S)-Methyl4-(piperidin-2-yl)benzoatehydrochloride
1391547-09-3 95%
100mg
¥1908.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PO990-250mg
(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride
1391547-09-3 95+%
250mg
5304CNY 2021-05-08
Chemenu
CM249224-1g
(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride
1391547-09-3 95%
1g
$1051 2022-12-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222045-100mg
(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride
1391547-09-3 97%
100mg
¥1572 2023-04-15
Alichem
A129008287-250mg
(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride
1391547-09-3 95%
250mg
428.40 USD 2021-06-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PO990-100mg
(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride
1391547-09-3 95+%
100mg
2579CNY 2021-05-08
Aaron
AR001B42-250mg
Benzoic acid, 4-(2S)-2-piperidinyl-, methyl ester, hydrochloride (1:1)
1391547-09-3 95%
250mg
$430.00 2025-01-21

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride 関連文献

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochlorideに関する追加情報

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride and Its Significance in Modern Chemical Biology

The compound with the CAS number 1391547-09-3, specifically identified as (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride, represents a fascinating subject of study in the realm of chemical biology. This compound, characterized by its unique structural and functional attributes, has garnered attention due to its potential applications in pharmaceutical research and drug development. The intricate molecular architecture of this substance, featuring a benzoate moiety linked to a piperidine ring, positions it as a candidate for further exploration in various biochemical pathways.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for chiral compounds, which are essential for the development of enantiomerically pure drugs. The stereochemistry of (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride plays a pivotal role in determining its biological activity. The (S)-configuration of the molecule suggests a specific interaction with biological targets, which could be leveraged to design drugs with enhanced efficacy and reduced side effects. This aspect has made it a subject of interest for researchers aiming to develop novel therapeutic agents.

The benzoate group in the molecular structure of (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride is known for its versatility in medicinal chemistry. Benzoate derivatives have been widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of this group in the compound under discussion suggests that it may exhibit similar properties, making it a potential candidate for treating various diseases. Furthermore, the piperidine ring contributes to the compound's solubility and bioavailability, which are critical factors in drug formulation.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. By leveraging these tools, scientists have been able to identify new drug candidates more efficiently. In the case of (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride, computational studies have suggested that it may interact with enzymes and receptors involved in pain perception and neurotransmission. This finding opens up new avenues for research into potential therapeutic applications.

The synthesis of chiral compounds like (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride is a complex process that requires precise control over reaction conditions and stereochemistry. Modern synthetic methodologies have advanced significantly, allowing for the efficient production of enantiomerically pure compounds. These advancements have not only facilitated the study of such compounds but also made them more accessible for further research and development. The synthesis of this particular compound involves multi-step reactions that require careful optimization to ensure high yield and purity.

In addition to its potential therapeutic applications, (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride has also been explored as a tool compound in chemical biology research. Its unique structure allows researchers to study various biological processes at the molecular level. For instance, it can be used as an intermediate in the synthesis of more complex molecules or as a ligand to probe enzyme activity. Such studies contribute to our understanding of fundamental biological mechanisms and can lead to the discovery of new drug targets.

The hydrochloride salt form of this compound enhances its stability and solubility, making it more suitable for various applications in research and industry. The salt form also improves its handling properties, which is particularly important when working with sensitive biological systems. These characteristics make (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride a valuable asset in both academic and industrial settings.

As our understanding of complex biological systems continues to grow, the demand for specialized compounds like (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride is expected to rise. Researchers are increasingly looking for innovative ways to modulate biological pathways using small molecules, and this compound offers a promising starting point for such investigations. Its unique structural features and potential biological activities make it a compelling candidate for future research endeavors.

In conclusion, (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride, identified by CAS number 1391547-09-3, represents a significant advancement in chemical biology research. Its potential applications in pharmaceutical development, coupled with its role as a tool compound in biochemical studies, highlight its importance in modern science. As research continues to uncover new insights into its properties and functions, this compound is poised to play an even greater role in shaping the future of medicinal chemistry.

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